5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

Regioisomer identification Chromatographic separation Pharmaceutical impurity profiling

5-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole (CAS 1081658-09-4) is a fluorinated heterocyclic compound with the molecular formula C₁₃H₁₅FN₄O and a molecular weight of 262.29 g/mol, featuring a 1,2,4-oxadiazole core linked via a methylene bridge to a piperazine moiety and substituted at the 5-position with a 4-fluorophenyl group. It is commercially catalogued as a Lasmiditan-related impurity reference standard (Lasmiditan Impurity 19), with vendors supplying it at ≥95% HPLC purity accompanied by comprehensive analytical documentation including COA, ¹H NMR, MS, HPLC, and optionally ¹³C NMR, IR, and UV spectra.

Molecular Formula C13H15FN4O
Molecular Weight 262.28 g/mol
CAS No. 1081658-09-4
Cat. No. B1389295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
CAS1081658-09-4
Molecular FormulaC13H15FN4O
Molecular Weight262.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NOC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C13H15FN4O/c14-11-3-1-10(2-4-11)13-16-12(17-19-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2
InChIKeyIFNORVNMDHIXDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole (CAS 1081658-09-4): Procurement-Grade Characterization and Structural Identity


5-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole (CAS 1081658-09-4) is a fluorinated heterocyclic compound with the molecular formula C₁₃H₁₅FN₄O and a molecular weight of 262.29 g/mol, featuring a 1,2,4-oxadiazole core linked via a methylene bridge to a piperazine moiety and substituted at the 5-position with a 4-fluorophenyl group . It is commercially catalogued as a Lasmiditan-related impurity reference standard (Lasmiditan Impurity 19), with vendors supplying it at ≥95% HPLC purity accompanied by comprehensive analytical documentation including COA, ¹H NMR, MS, HPLC, and optionally ¹³C NMR, IR, and UV spectra . The compound exists as the free base (not a salt form) and carries GHS07 hazard classification (Harmful/Irritant) with H302, H315, H319, and H335 hazard statements .

Why Generic 1,2,4-Oxadiazole-Piperazine Building Blocks Cannot Substitute for CAS 1081658-09-4 in Regioisomer-Sensitive Applications


The 1,2,4-oxadiazole-piperazine scaffold exists in two critical regioisomeric forms differentiated by whether the 4-fluorophenyl group occupies the 3-position or the 5-position of the oxadiazole ring. CAS 1081658-09-4 is specifically the 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl) isomer, while its closest positional analog CAS 1098360-23-6 is the 3-(4-fluorophenyl)-5-(piperazin-1-ylmethyl) isomer . These regioisomers are not interchangeable: the position of the aryl substituent on the oxadiazole ring alters the electronic distribution, dipole moment, and hydrogen-bonding geometry of the heterocycle, which in turn affects both target binding orientation and metabolic stability [1]. In the context of pharmaceutical impurity profiling, CAS 1081658-09-4 has been specifically designated as Lasmiditan Impurity 19 and is used as a reference standard in stability-indicating HPLC methods validated for Lasmiditan drug substance and formulation analysis [2]. Substitution with the 3-(4-fluorophenyl) regioisomer or other generic oxadiazole-piperazine analogs would fail identity confirmation, alter chromatographic retention behavior, and compromise the regulatory validity of impurity quantification methods.

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole (CAS 1081658-09-4) Versus Closest Analogs


Regioisomeric Differentiation: 5-(4-Fluorophenyl) vs. 3-(4-Fluorophenyl) Oxadiazole Substitution Pattern

CAS 1081658-09-4 (5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole) is structurally distinct from its closest positional isomer, CAS 1098360-23-6 (3-(4-fluorophenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole), by the position of the 4-fluorophenyl substituent on the oxadiazole ring. This regioisomeric difference produces distinct InChI Keys (IFNORVNMDHIXDR-UHFFFAOYSA-N for the target compound vs. a different key for CAS 1098360-23-6) and different canonical SMILES strings, enabling unambiguous chromatographic and spectroscopic differentiation . The topological polar surface area (TPSA) of CAS 1081658-09-4 is 54.2 Ų, with a computed complexity score of 280, 3 rotatable bonds, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1]. The calculated logP (clogP) for the free base has been reported as approximately 2.22, consistent with moderate lipophilicity suitable for CNS penetration [2].

Regioisomer identification Chromatographic separation Pharmaceutical impurity profiling

Lasmiditan Impurity 19 Reference Standard: Validated HPLC Identity and Purity Specification

CAS 1081658-09-4 is formally designated as Lasmiditan Impurity 19 and is commercially supplied as a characterized impurity reference standard with a purity specification of ≥95% by HPLC . This compound has been specifically included in validated stability-indicating RP-HPLC methods developed for the separation and quantification of Lasmiditan and its process-related impurities in both drug substance and finished formulations [1]. The analytical characterization package available from vendors includes COA, ¹H NMR, MS, and HPLC data, with optional ¹³C NMR, IR, UV, and 2D-NMR spectra . The validated HPLC methods employing this standard utilize Inertsil ODS-3 columns (250 × 4.6 mm, 5.0 μm) with 0.1 M phosphate buffer (pH 3.6) and organic modifiers, achieving resolution of this impurity from Lasmiditan and other process-related impurities at ambient temperature [1].

Pharmaceutical quality control Impurity reference standard Stability-indicating methods

Free Base Form Availability: Differentiation from Salt Forms for CNS Penetration and Formulation Studies

CAS 1081658-09-4 is supplied as the free base form, in contrast to closely related analogs such as CAS 1417567-74-8 (3-(3-fluorophenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole hydrochloride) which is supplied as the hydrochloride salt . The free base form of CAS 1081658-09-4, with a calculated logP of approximately 2.22 and TPSA of 54.2 Ų, falls within favorable ranges for passive blood-brain barrier penetration (typically clogP 1.5–5.0 and TPSA < 90 Ų) [1]. The piperazine NH (pKa ~9.7 for the conjugate acid) provides a protonatable center at physiological pH, enabling the free base to be used directly in receptor binding assays without counterion interference or the need for salt-to-base conversion [2]. This contrasts with hydrochloride salt forms, which require additional basification steps for use in organic-phase reactions or certain biological assay formats.

Free base vs. salt CNS drug design Formulation development

Class-Level Metabolic Stability: 1,2,4-Oxadiazole Ring Susceptibility to Reductive N-O Bond Cleavage

Compounds containing the 1,2,4-oxadiazole substructure undergo characteristic metabolic ring-opening via reductive N-O bond cleavage, as demonstrated in a definitive study of a 1,2,4-oxadiazole-piperazine-containing GPCR modulator [1]. In that study, two major ring-opened metabolites (M1, an N-cyanoamide, and M2, a carboxylic acid) were identified across human, rat, and dog hepatocyte incubates and confirmed in vivo in rat plasma, bile, urine, and feces using ¹⁴C-radiolabeled parent compound. Crucially, neither M1 nor M2 retained target activity relative to the parent drug, demonstrating that oxadiazole ring integrity is essential for pharmacological activity [1]. For CAS 1081658-09-4, which contains this same 1,2,4-oxadiazole core, the 4-fluorophenyl substituent at the 5-position may influence the rate of reductive metabolism relative to non-fluorinated or differently substituted analogs, based on the electron-withdrawing effect of fluorine on the oxadiazole ring's electronic environment [2].

Metabolic stability Oxadiazole ring opening Drug metabolism

Class-Level Multi-Receptor Potential: Piperazine-Oxadiazole Pharmacophore for Sigma-1, MAO, and GPCR Targets

The piperazine-oxadiazole scaffold has been validated across multiple target classes relevant to CNS disorders. Phenyl-1,2,4-oxadiazole derivatives have been systematically evaluated as sigma-1 (σ₁) receptor ligands, with structure-activity relationship studies identifying potent anti-allodynic activity in neuropathic pain models [1]. Separately, oxadiazole-clubbed piperazine derivatives have demonstrated MAO-A and MAO-B inhibitory activity in vitro and antidepressant effects in the forced swimming test (FST) model in vivo [2]. Furthermore, substituted oxadiazole compounds containing piperazine substructures have been claimed as S1P₁ receptor agonists in patent literature [3]. The target compound CAS 1081658-09-4, bearing the free piperazine NH and the 4-fluorophenyl-oxadiazole motif, occupies a privileged structural space at the intersection of these pharmacophore models, though direct quantitative binding or functional data for this specific compound against any of these targets have not been identified in the peer-reviewed primary literature at the time of this analysis.

Sigma-1 receptor MAO inhibition GPCR modulation CNS polypharmacology

Recommended Procurement and Application Scenarios for 5-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole (CAS 1081658-09-4)


Lasmiditan Pharmaceutical Quality Control: Impurity Reference Standard for HPLC Method Validation

CAS 1081658-09-4 is formally designated as Lasmiditan Impurity 19 and is qualified as an impurity reference standard for stability-indicating RP-HPLC methods used in Lasmiditan drug substance and formulation analysis [1]. Procurement of this specific compound—with documented ≥95% HPLC purity and comprehensive analytical characterization (¹H NMR, MS, COA)—is essential for ANDA development, DMF submissions, and QC batch release testing of Lasmiditan products. The validated chromatographic conditions (Inertsil ODS-3, 250 × 4.6 mm, 5.0 μm; 0.1 M phosphate buffer pH 3.6; ambient temperature) have been published and provide a ready-to-implement method framework [1]. Generic oxadiazole-piperazine compounds or the positional regioisomer (CAS 1098360-23-6) cannot serve as substitutes in this regulated application.

Medicinal Chemistry SAR Exploration: Free Base Scaffold for Piperazine N-Functionalization

The free piperazine NH of CAS 1081658-09-4 provides a versatile handle for further derivatization via N-alkylation, N-acylation, N-sulfonylation, or reductive amination, enabling systematic SAR exploration around the oxadiazole-piperazine core . The 4-fluorophenyl substituent at the oxadiazole 5-position offers distinct electronic properties (σₚ = 0.06 for F) compared to chloro, methyl, methoxy, or unsubstituted phenyl analogs, allowing teams to probe electronic effects on target binding. The compound's computed physicochemical profile (clogP ~2.22, TPSA 54.2 Ų, MW 262.29) falls within CNS drug-likeness parameters, making it a suitable starting point for CNS-targeted library synthesis [2]. The free base form avoids the need for pre-reaction basification required with hydrochloride salt analogs such as CAS 1417567-74-8.

Sigma-1 Receptor and MAO Inhibitor Lead Optimization Programs

For research programs targeting sigma-1 receptors or MAO enzymes in the context of neuropathic pain, depression, or neurodegenerative disorders, CAS 1081658-09-4 serves as a commercially available, structurally characterized entry point into the validated phenyl-oxadiazole-piperazine chemical space [3]. Published SAR from the sigma-1 phenyl-oxadiazole series (Cao et al., 2019) and oxadiazole-piperazine MAO inhibitor series (Sahu et al., 2023) provides a roadmap for optimizing substituents on both the oxadiazole aryl ring and the piperazine nitrogen [3][4]. The 4-fluoro substitution may confer metabolic advantages relative to non-fluorinated analogs, consistent with the well-established strategy of fluorine incorporation to block oxidative metabolism at the para position of phenyl rings [5].

Metabolic Stability Assessment: 1,2,4-Oxadiazole Ring-Opening Liability Screening

The 1,2,4-oxadiazole ring is susceptible to reductive N-O bond cleavage, generating ring-opened metabolites that lose target activity, as definitively demonstrated for a related oxadiazole-piperazine GPCR modulator in human, rat, and dog hepatocyte studies [5]. CAS 1081658-09-4 can be employed as a tool compound to assess the intrinsic metabolic stability of the 5-(4-fluorophenyl)-1,2,4-oxadiazole motif in head-to-head comparison with the 3-(4-fluorophenyl) regioisomer (CAS 1098360-23-6) or with non-fluorinated phenyl-oxadiazole analogs, providing valuable data on how regioisomerism and fluorine substitution influence metabolic fate. Such comparative metabolism studies directly inform scaffold prioritization in early drug discovery.

Quote Request

Request a Quote for 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.